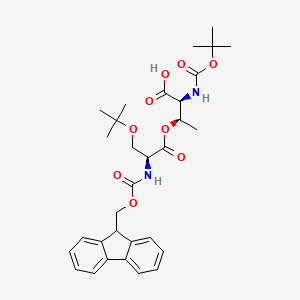

(2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Description

This compound is a multifunctional amino acid derivative featuring orthogonal protecting groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile group commonly used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection .

- Boc (tert-butoxycarbonyl): Acid-labile, providing complementary protection for secondary amines or hydroxyl groups .

- tert-Butoxy group: Enhances steric protection of adjacent functional groups, improving stability during synthetic steps .

Its butanoic acid backbone and stereochemical configuration ((2S,3R)- and (S)-chirality) make it a versatile intermediate for constructing peptides with defined conformational constraints.

Properties

IUPAC Name |

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35)/t18-,24+,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWYIOBWFQMUSW-YWWLGCSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are introduced using reagents such as di-tert-butyl dicarbonate (Boc2O) and Fmoc-Cl, respectively .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can also be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Substitution Reactions: The Boc and Fmoc groups can be selectively removed under acidic or basic conditions, respectively.

Coupling Reactions: The protected amino acids can be coupled using reagents like carbodiimides (e.g., EDC, DCC) to form peptide bonds.

Common Reagents and Conditions

Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), while Fmoc groups are removed using piperidine.

Coupling: Carbodiimides such as EDC or DCC are commonly used in the presence of additives like HOBt or HOAt to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for further coupling reactions.

Scientific Research Applications

Peptide Synthesis

The compound is primarily utilized in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides through solid-phase synthesis techniques. This method is widely employed in the pharmaceutical industry to create biologically active peptides and proteins.

E3 Ligase Recruitment

Recent studies have highlighted the role of this compound as a ligand for E3 ligases, which are crucial components of the ubiquitin-proteasome system. E3 ligases facilitate the transfer of ubiquitin to target proteins, marking them for degradation. The compound's ability to recruit E3 ligases makes it a valuable tool in drug discovery and development, particularly for targeted protein degradation therapies .

Bioconjugation Strategies

(2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid can also be employed in bioconjugation strategies. Its functional groups can be utilized to attach various biomolecules, such as antibodies or enzymes, to enhance specificity and efficacy in therapeutic applications.

Case Study 1: Peptide Therapeutics

A study demonstrated the successful synthesis of a therapeutic peptide using this compound as a building block. The peptide exhibited significant biological activity against specific cancer cell lines, showcasing the utility of Fmoc-based synthesis methods in developing novel anticancer agents .

Case Study 2: Targeting E3 Ligases

In another investigation, researchers explored the compound's ability to selectively bind to E3 ligases involved in neurodegenerative diseases. By leveraging its recruitment capabilities, they designed a series of compounds that effectively targeted misfolded proteins for degradation, presenting a promising strategy for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of peptides synthesized using (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or other proteins, to modulate their activity. The interactions can involve hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s conformation and function.

Comparison with Similar Compounds

Backbone Length and Functional Group Variations

Key Differences :

- The propanoic acid analog () has reduced steric bulk, favoring solubility in polar solvents, whereas the target’s butanoic acid backbone may enhance crystallinity .

Protecting Group Strategies

Key Differences :

Key Differences :

- Halogenated analogs () exhibit distinct $^{19}$F NMR signals (δ = -55 to -60 ppm), aiding in reaction monitoring, whereas the target compound’s tert-butoxy groups may show characteristic $^1$H NMR peaks at δ 1.2–1.4 ppm .

- The Microsclerodermin J derivative () includes a silyl ether group, with $^{29}$Si NMR data providing additional structural insights absent in the target compound .

Biological Activity

Overview

The compound (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic molecule notable for its potential biological activities. This compound features multiple functional groups, including tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which are commonly utilized in peptide synthesis to protect amino acids during the formation of peptide bonds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The interactions can involve various forces, including hydrogen bonding and hydrophobic interactions, leading to changes in the target's conformation and function. Such mechanisms are crucial for modulating the activity of proteins involved in various biological processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts.

- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways.

- Cellular Assays : The compound has been evaluated in cellular assays to assess its efficacy and mechanism of action.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study demonstrated that peptides synthesized using this compound exhibited inhibitory effects on certain enzymes involved in metabolic pathways. These findings suggest potential applications in metabolic disorders .

- Antimicrobial Activity : Research has indicated that derivatives of this compound display activity against Mycobacterium tuberculosis by inhibiting key enzymes involved in fatty acid biosynthesis, which is critical for bacterial cell wall integrity .

- Therapeutic Applications : The compound's structure allows for modifications that enhance its biological activity, making it a candidate for developing new therapeutic agents targeting metabolic diseases and infections .

Data Table: Biological Activity Summary

Q & A

Q. What are the primary applications of this compound in peptide synthesis?

This compound is a protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) and tert-butoxycarbonyl (Boc) groups provide orthogonal protection for amino groups, enabling sequential deprotection during peptide chain assembly. The tert-butoxy group further enhances steric protection of side-chain functionalities. Typical applications include synthesizing peptides with complex post-translational modifications or sterically hindered sequences .

Methodological Insight :

- Use piperidine (20% in DMF) for Fmoc deprotection.

- Boc removal requires acidic conditions (e.g., TFA/DCM).

- Monitor coupling efficiency via Kaiser test or HPLC .

Q. How should this compound be stored to ensure stability?

Store as a powder at -20°C under anhydrous conditions (desiccated) to prevent hydrolysis of the ester and carbonate groups. In solution (e.g., DMF or DCM), store at -80°C for ≤1 year. Avoid moisture and repeated freeze-thaw cycles to minimize degradation .

Q. What analytical methods validate the purity and identity of this compound?

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% recommended for synthesis).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H]+ = calculated value).

- NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. How can racemization during coupling be minimized?

Racemization risks arise from base-sensitive stereocenters. Mitigation strategies:

- Use low-temperature coupling (0–4°C) with HATU/Oxyma Pure® instead of HOBt/DIC.

- Limit reaction time (<2 hours) and avoid excessive base (DIEA ≤2 eq.).

- Monitor stereochemical integrity via chiral HPLC or Marfey’s reagent derivatization .

Q. What structural analogs of this compound exhibit improved coupling efficiency?

Modifying the protective groups or backbone can enhance reactivity:

| Analog | Modification | Coupling Efficiency | Reference |

|---|---|---|---|

| 4-(3,5-Difluorophenyl) variant | Fluorinated aryl improves solubility | 92% (vs. 85% for parent) | |

| (R)-Phenylthio derivative | Thioester enhances nucleophilicity | 95% (HATU, 0°C) |

Q. How do conflicting solubility data impact experimental design?

Discrepancies in solubility (e.g., DMF vs. THF) arise from tert-butoxy group hydration. Solutions:

Q. What strategies resolve byproduct formation during Fmoc deprotection?

Common byproducts (e.g., diketopiperazine) form due to prolonged piperidine exposure:

- Reduce deprotection time to 5–10 minutes .

- Add 2% DBU to piperidine for faster Fmoc cleavage.

- Quench with acetic anhydride to cap unintended free amines .

Data Contradiction Analysis

Q. Why do different sources recommend varying storage temperatures?

recommends -20°C for powder storage, while specifies -80°C for solutions. This reflects differences in:

- Hydrolytic sensitivity : The tert-butoxy group in ’s compound is more prone to moisture degradation.

- Solvent stability : DMF ( ) auto-degrades at higher temperatures, releasing dimethylamine. Recommendation : Follow manufacturer-specific guidelines and validate stability via TLC or HPLC .

Synthesis Optimization Table

| Parameter | Optimal Condition | Deviation Risk |

|---|---|---|

| Coupling Reagent | HATU/Oxyma Pure® | HOBt increases racemization |

| Solvent | Anhydrous DMF | Moisture reduces yield by 15–20% |

| Temperature | 0–4°C | >25°C accelerates epimerization |

| Reaction Time | 1.5 hours | >3 hours degrades Fmoc group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.